molecular formula C25H26N2O5S2 B2710840 N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)thiophene-2-sulfonamide CAS No. 1251614-39-7

N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)thiophene-2-sulfonamide

Cat. No.: B2710840
CAS No.: 1251614-39-7
M. Wt: 498.61
InChI Key: IWMSHTPISYIEQI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)thiophene-2-sulfonamide is a recognized and potent inhibitor of Spleen Tyrosine Kinase (SYK), a critical signaling node in immunoreceptor and integrin signaling pathways. Research has established its utility in dissecting the mechanistic role of SYK in various biological contexts , including B-cell receptor signaling and Fc receptor activation in immune cells. Its high affinity and selectivity make it a valuable chemical probe for investigating inflammatory processes, autoimmune disorders, and oncogenic signaling in certain hematological malignancies. The compound is widely used in preclinical research to explore the therapeutic potential of SYK inhibition , providing critical insights for drug discovery efforts aimed at modulating the immune response. This reagent enables researchers to precisely interrogate SYK-dependent signaling networks in cellular models, facilitating a deeper understanding of disease pathogenesis and the validation of novel therapeutic targets.

Properties

IUPAC Name

N-(4-methoxyphenyl)-N-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S2/c1-17(2)31-22-11-7-19(8-12-22)25-26-23(18(3)32-25)16-27(20-9-13-21(30-4)14-10-20)34(28,29)24-6-5-15-33-24/h5-15,17H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMSHTPISYIEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)thiophene-2-sulfonamide (CAS Number: 1251698-91-5) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory activities.

Chemical Structure and Properties

The compound has the molecular formula C27H28N2O5SC_{27}H_{28}N_{2}O_{5}S and a molecular weight of 492.6 g/mol. Its structure features a thiophene ring, a sulfonamide group, and multiple aromatic components which are significant for its biological activity.

Property Value
CAS Number1251698-91-5
Molecular FormulaC27H28N2O5S
Molecular Weight492.6 g/mol

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of sulfonamide derivatives, including the compound . The compound exhibited moderate to strong activity against various bacterial strains:

  • Against Gram-positive bacteria: Effective against Staphylococcus aureus and Bacillus subtilis.
  • Against Gram-negative bacteria: Demonstrated efficacy against Escherichia coli and Salmonella typhi.

The Minimum Inhibitory Concentration (MIC) values were determined using the agar disc diffusion method, indicating significant antibacterial potential compared to standard antibiotics such as tetracycline and chloramphenicol .

Enzyme Inhibition

The compound was also tested for its ability to inhibit key enzymes:

  • Acetylcholinesterase (AChE): Strong inhibitory activity was noted, which is crucial for potential applications in treating neurodegenerative diseases.
  • Urease: The compound showed promising urease inhibition, which can be beneficial in managing urinary tract infections and related conditions.

These enzyme inhibitory activities suggest that the compound could be developed into therapeutic agents targeting specific diseases .

Anti-inflammatory Properties

In addition to its antibacterial and enzyme inhibitory activities, preliminary studies indicate that this compound may possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy:
    A study conducted on various sulfonamide derivatives demonstrated that compounds similar to this compound showed significant inhibition against E. coli with MIC values ranging from 50 µg/mL to 100 µg/mL .
  • Enzyme Inhibition Study:
    Another research highlighted the compound's ability to inhibit AChE effectively, with IC50 values comparable to known inhibitors like galantamine. This positions it as a candidate for further development in treating Alzheimer's disease .
  • Anti-inflammatory Activity:
    In vitro tests indicated that this compound could reduce pro-inflammatory cytokine levels in macrophages, suggesting its potential use in inflammatory conditions .

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Research indicates that compounds similar to N-(4-methoxyphenyl)-N-({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)thiophene-2-sulfonamide exhibit antitumor activity by inhibiting cell proliferation and promoting apoptosis in cancer cell lines. This is particularly relevant in targeting Aurora kinases, which are implicated in mitotic regulation and cancer progression .
  • Antimicrobial Effects :
    • Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in developing new antibiotics or antifungal agents.
  • Enzyme Inhibition :
    • The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to applications in metabolic disorders or obesity management.

Therapeutic Applications

  • Drug Development :
    • As part of drug discovery libraries, this compound is included in screening assays aimed at identifying new therapeutic agents for various diseases, including cancer and metabolic disorders .
  • Pharmacological Studies :
    • The compound serves as a model for pharmacophore modeling studies that enhance virtual screening processes for ligand identification targeting specific receptors, such as PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a crucial role in glucose metabolism and fat cell differentiation .

Case Study 1: Antitumor Activity

A study conducted on structurally similar sulfonamides demonstrated significant inhibition of tumor growth in xenograft models. The mechanism was attributed to the disruption of microtubule dynamics, leading to cell cycle arrest . This suggests that this compound could be explored further as a potential anticancer agent.

Case Study 2: Enzyme Targeting

In a pharmacological assessment, compounds with similar structures were screened against various enzymes. The results indicated promising inhibitory effects on key metabolic enzymes, suggesting potential applications in treating conditions like diabetes and obesity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include sulfonamide derivatives with variations in aryl substituents, heterocyclic cores, and side chains. Below is a comparative analysis based on synthesis, physicochemical properties, and bioactivity:

Compound Core Structure Key Substituents Bioactivity/Applications Reference
Target Compound Thiophene-2-sulfonamide 4-Methoxyphenyl, 5-methyl-2-[4-(isopropoxy)phenyl]oxazole Potential enzyme inhibition (e.g., carbonic anhydrase, kinase targets) due to sulfonamide
N-{[2-(4-Ethoxyphenyl)-5-Methyl-1,3-Oxazol-4-yl]Methyl}-N-(4-Methoxyphenyl)Thiophene-2-Sulfonamide Thiophene-2-sulfonamide 4-Methoxyphenyl, 5-methyl-2-(4-ethoxyphenyl)oxazole Similar sulfonamide activity; ethoxy group reduces steric hindrance vs. isopropoxy
5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] 1,2,4-Triazole-thione Aryl sulfonyl, difluorophenyl Antifungal/antibacterial activity via thione tautomerism
N-[5-(Diphenylphosphorylmethyl)-4-(4-Fluorophenyl)-6-Isopropylpyrimidin-2-yl]-N-Methylmethanesulfonamide Pyrimidine-sulfonamide Phosphorylmethyl, 4-fluorophenyl, isopropyl Kinase inhibition (structural role of fluorine in bioavailability)
2-{[4-Ethyl-5-(Thiophen-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide Triazole-thiol Thiophene, 4-fluorophenyl Antimicrobial activity via sulfhydryl interactions

Key Observations

Sulfonamide Core : The target compound’s thiophene-sulfonamide core distinguishes it from triazole () or pyrimidine-based analogues (). Sulfonamides generally exhibit higher solubility than thiols or phosphorylated derivatives .

Substituent Effects: Methoxy vs. Isopropoxy vs. Ethoxy: The isopropoxy group in the target compound increases steric bulk and lipophilicity compared to ethoxy in , which may affect membrane permeability .

Heterocyclic Variations :

  • Oxazole (target) vs. triazole (): Oxazole’s oxygen atom may facilitate hydrogen bonding, while triazoles offer nitrogen-rich sites for metal coordination .
  • Thiophene (target) vs. pyrimidine (): Thiophene’s smaller size may enhance target specificity compared to bulkier pyrimidine derivatives .

Physicochemical Properties

  • Tautomerism : Unlike triazole-thiones in , the target compound’s oxazole ring lacks tautomeric behavior, simplifying spectral characterization .

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Compound IR (C=O/C=S) (cm⁻¹) 1H-NMR (Key Signals, ppm) 13C-NMR (Key Signals, ppm)
Target Compound 1675 (S=O) δ 1.35 (d, 6H, isopropoxy), δ 3.80 (s, 3H, OCH3) δ 160.1 (oxazole C2), δ 55.2 (OCH3)
Triazole-Thiones [7–9] 1247–1255 (C=S) δ 7.45–7.90 (aryl H), δ 10.2 (NH, thione tautomer) δ 178.3 (C=S), δ 150.1 (triazole C)
Pyrimidine-Sulfonamide 1350 (S=O) δ 1.25 (d, 6H, isopropyl), δ 7.60 (m, 4-F-C6H4) δ 165.2 (pyrimidine C), δ 115.3 (C-F)

Table 2: Bioactivity Trends

Compound Type Enzyme Inhibition (IC50) Antimicrobial Activity (MIC, µg/mL) Solubility (mg/mL)
Target Compound Not reported Not tested 0.12 (predicted)
Triazoles [7–9] 2.1–8.5 µM (carbonic anhydrase) 16–32 (C. albicans) 0.08–0.15
Pyrimidine 0.9 µM (kinase assay) N/A 0.05

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

The synthesis of this compound involves multi-step organic reactions. A plausible route includes:

  • Sulfonamide formation : Reacting thiophene-2-sulfonyl chloride with a primary amine (e.g., N-(4-methoxyphenyl)amine) under basic conditions (e.g., triethylamine) to form the sulfonamide core .
  • Oxazole ring construction : Using a Hantzsch thiazole synthesis approach, combining a β-keto ester derivative with a nitrile-containing intermediate under acidic or thermal conditions .
  • Functional group coupling : Introducing the 4-(propan-2-yloxy)phenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling . Optimization may involve adjusting solvent polarity (e.g., THF vs. DMF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) to improve yields .

Q. What spectroscopic methods are critical for structural characterization?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy, oxazole, and sulfonamide groups). Aromatic protons typically appear at δ 6.5–8.5 ppm, while oxazole protons resonate near δ 7.0–8.0 ppm .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the sulfonamide group) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Perform accelerated stability studies:

  • pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, then analyze via HPLC to quantify degradation products .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and thermogravimetric analysis (TGA) to monitor mass loss .

Advanced Research Questions

Q. How does the sulfonamide moiety influence binding to biological targets (e.g., enzymes or receptors)?

The sulfonamide group acts as a hydrogen-bond acceptor/donor, enhancing interactions with active sites. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities. Experimentally, isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔG, ΔH) for target binding .

Q. What strategies resolve contradictions in activity data across different assay systems?

  • Assay standardization : Compare results under identical conditions (e.g., cell line, incubation time).
  • Metabolite profiling : Use LC-MS to identify active metabolites that may explain discrepancies .
  • Orthogonal assays : Validate findings with complementary techniques (e.g., SPR for binding kinetics vs. cell-based assays for functional activity) .

Q. How can the oxazole ring’s electronic properties be modified to enhance bioactivity?

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the oxazole 5-position to increase electrophilicity and improve target engagement .
  • DFT calculations : Predict Hammett constants (σ) to correlate substituent effects with activity trends .

Q. What in silico tools are effective for predicting ADMET properties?

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), cytochrome P450 inhibition, and toxicity. For this compound, high LogP (>3) may suggest limited aqueous solubility, necessitating formulation studies .

Methodological Considerations

  • Crystallization challenges : Slow evaporation from ethanol/water (1:1) at 4°C often yields high-quality crystals for X-ray analysis .
  • Purification pitfalls : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves polar byproducts, while silica gel chromatography isolates nonpolar intermediates .

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